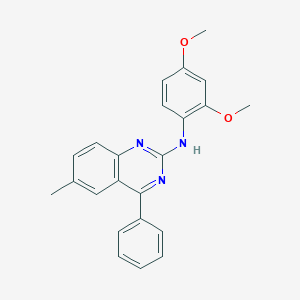

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-15-9-11-19-18(13-15)22(16-7-5-4-6-8-16)26-23(24-19)25-20-12-10-17(27-2)14-21(20)28-3/h4-14H,1-3H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFKWAIEGTKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable techniques such as continuous flow chemistry and employing efficient purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline core are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through several mechanisms:

- Kinase Inhibition : Quinazoline derivatives often act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the phosphorylation of proteins involved in cell signaling pathways .

- Cell Cycle Arrest : In vitro assays demonstrate that these compounds can induce cell cycle arrest in cancer cells, leading to reduced cell viability .

Case Study: In Vivo Efficacy

In murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

- Cytokine Modulation : Studies have highlighted the ability of quinazoline derivatives to suppress the expression of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Anti-inflammatory Activity

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 15.0 µg/mL |

| Pseudomonas aeruginosa | 10.0 µg/mL |

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Mechanistic Insights

The mechanisms by which this compound exerts its effects involve:

- Inhibition of Kinase Activity : Similar quinazoline derivatives have been shown to inhibit kinases involved in signaling pathways critical for cancer progression.

- Interaction with DNA : The compound may intercalate with DNA or influence replication processes, contributing to its anticancer effects.

- Modulation of Signaling Pathways : It could alter signaling pathways involved in inflammation and cancer progression.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Electronic and Pharmacological Implications

- Electron-Donating vs. In contrast, nitro () or bromo () groups are electron-withdrawing, which may alter binding affinity or metabolic stability. Methyl groups (e.g., at position 6 in the target compound) offer steric bulk without significant electronic effects, possibly optimizing kinase selectivity .

Biological Activity Trends:

- Analogs with heteroaryl substituents (e.g., thiophen-2-ylmethyl in ) show potency against CLKs, suggesting that the target compound’s dimethoxyphenyl group may similarly target kinase ATP-binding domains .

- Nitro-substituted derivatives () are often prodrugs, requiring metabolic activation, whereas methoxy groups () may improve bioavailability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s higher LogP (estimated) compared to analogs with polar groups (e.g., aminopyridinyl) suggests reduced aqueous solubility, typical for methoxy-rich structures.

- Purity determination via LCMS with trifluoroacetic acid modifiers is standard for quinazolines .

Biological Activity

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 371.43 g/mol. Its structure features a quinazoline core with significant substitutions that enhance its biological properties, including a dimethoxy-substituted phenyl group and a methyl group.

Target Interactions:

this compound primarily targets bacterial RNA polymerase (RNAP). It interacts with the switch region of RNAP, inhibiting transcription in bacteria, which is crucial for protein synthesis.

Biochemical Pathways:

The compound has been observed to induce apoptosis in cancer cells and inhibit cell proliferation. It modulates key signaling pathways by affecting protein kinases and phosphodiesterases, leading to altered gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this quinazoline derivative exhibits potent antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The inhibition of RNAP disrupts essential bacterial functions, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound shows promising antitumor activity against various cancer cell lines, including breast and lung cancer. Its mechanisms may involve multiple pathways that facilitate cancer cell growth inhibition and apoptosis induction .

Case Study:

In vitro studies have demonstrated that this compound significantly reduces cell viability in cancer cell lines through mechanisms such as G2/M phase arrest and downregulation of cyclin-dependent kinases .

Comparative Analysis with Other Quinazoline Derivatives

To understand the unique properties of this compound, a comparison with other quinazoline derivatives is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2,4-dichlorophenyl)-6-methyl-4-phenylquinazolin-2-amine | Contains dichlorophenyl | Potent tyrosine kinase inhibitor (PD153035) |

| 4-(3-chloroanilino)-6-methylquinazoline | Lacks phenyl substitution | Exhibits different pharmacological profiles |

| 2-aminoquinazoline | Simplest form without substitutions | Fundamental structure for many derivatives |

The presence of both dimethoxy and phenyl groups in this compound enhances its biological activity compared to other derivatives .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine?

A common approach involves multi-step heterocyclic synthesis. For quinazolin-2-amine derivatives, a starting point is the cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, substituting urea on a morpholine precursor can generate the quinazoline core (as seen in morpholinyl-substituted quinazolines) . Post-cyclization, the 2,4-dimethoxyphenyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. Key steps require rigorous temperature control and anhydrous conditions to minimize side reactions. Confirm intermediates using LCMS (e.g., m/z 294 [M+H]+ as in ) and HPLC purity checks .

Q. How is the compound characterized post-synthesis?

Characterization typically involves:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., methoxy group signals at δ ~3.8 ppm).

- Mass spectrometry : High-resolution LCMS to confirm molecular weight (e.g., m/z 554 [M+H]+ in related quinazolines ).

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves 3D structure and hydrogen-bonding patterns.

- Chromatography : HPLC retention time (e.g., 0.66–1.64 minutes under specific conditions ) ensures >95% purity for biological assays.

Q. What preliminary biological assays are recommended for screening activity?

Begin with in vitro antiproliferative assays (e.g., MTT against cancer cell lines like MCF-7 or HepG2). For enzyme inhibition, use kinetic assays targeting kinases or cholinesterases, given quinazoline’s affinity for ATP-binding pockets. Dose-response curves (IC₅₀ calculations) and selectivity profiling against related enzymes are critical. Reference ’s use of tubulin inhibition assays for thiazole-2-amine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent variation : Systematically modify the 2,4-dimethoxyphenyl or 6-methyl groups. For example, replacing methoxy with ethoxy or halogens alters electron density and steric effects.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins (e.g., tubulin or kinases). used 3D-QSAR to link pharmacophoric substitutions (e.g., methoxy positioning) to antiproliferative activity .

- Metabolic stability : Introduce trifluoromethyl groups (as in ) to enhance lipophilicity and reduce oxidative metabolism .

Q. How to resolve contradictions in biological data across studies?

- Orthogonal assays : Validate activity using unrelated methods (e.g., fluorescence polarization alongside enzyme inhibition).

- Purity verification : Re-test compounds with HPLC and LCMS to rule out degradation (e.g., ’s emphasis on safety data for lab-grade compounds ).

- Cell-line specificity : Compare results across multiple cell lines (e.g., ’s evaluation in three cancer models) to identify context-dependent effects .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug design : Convert the amine group to a phosphate ester for aqueous solubility.

- Nanocarrier systems : Use liposomal encapsulation or PEGylation, as demonstrated for morpholinyl-quinazolines in .

- Co-crystallization : Enhance stability via co-crystals with succinic acid, leveraging crystallography data (e.g., ’s structural insights) .

Q. How to design experiments for target identification?

- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down binding proteins.

- CRISPR screening : Perform genome-wide knockout screens to identify genes whose loss rescues compound toxicity.

- Kinase profiling : Utilize panels like Eurofins’ DiscoverX to test inhibition across 400+ kinases, as done for similar quinazolines .

Methodological Notes

- Data interpretation : Cross-validate computational predictions (e.g., docking scores) with experimental IC₅₀ values to avoid overfitting.

- Synthetic challenges : Optimize reaction conditions (e.g., solvent, catalyst) to suppress by-products like regioisomers, as noted in morpholinyl-quinazoline syntheses .

- Ethical considerations : Follow OECD guidelines for in vivo studies, including dose escalation and toxicity monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.